molecular formula C9H10ClNO2 B2659220 2-(2-Chloroethoxy)benzamide CAS No. 29579-13-3

2-(2-Chloroethoxy)benzamide

Cat. No.: B2659220
CAS No.: 29579-13-3
M. Wt: 199.63
InChI Key: WPLHSDOLOPJHHX-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)benzamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a 2-chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)benzamide typically involves the reaction of 2-chloroethanol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The general reaction scheme is as follows:

    Formation of Intermediate:

    Formation of Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with various functional groups.

    Oxidation: Benzoyl derivatives such as benzaldehyde or benzoic acid.

    Reduction: Benzylamines or other amine derivatives.

Scientific Research Applications

2-(2-Chloroethoxy)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of polymers and materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The amide group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethoxy)benzamide: Similar structure but with a bromo group instead of a chloro group.

    2-(2-Methoxyethoxy)benzamide: Contains a methoxyethoxy group instead of a chloroethoxy group.

    2-(2-Hydroxyethoxy)benzamide: Contains a hydroxyethoxy group instead of a chloroethoxy group.

Uniqueness

2-(2-Chloroethoxy)benzamide is unique due to the presence of the chloroethoxy group, which imparts specific chemical reactivity and biological activity The chloro group can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications

Properties

IUPAC Name

2-(2-chloroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLHSDOLOPJHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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